Pramoxine

描述

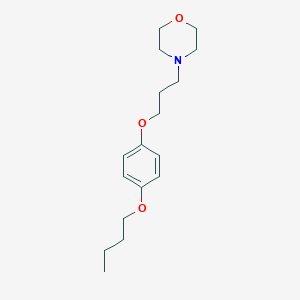

Pramocaine is a member of the class of morpholines that is morpholine substituted at the nitrogen atom by a 3-(4-butoxyphenoxy)propyl group. It has a role as a local anaesthetic. It is a member of morpholines and an aromatic ether.

Pramocaine (also known as pramoxine or this compound HCI) is a topical anesthetic and antipruritic. It is used for many dermatological and anorectal/anogenital conditions including minor cuts/burns, insect bites, hives/rashes due to poison ivy exposure, hemorrhoids and other anorectal/anogenital disorders. Pramocaine is available by itself and in combination with other medications in various topical preparations. It works by preventing ionic fluctuations needed for neuron membrane depolarization and action potential propagation.

Pramocaine is a morpholine derivative with local anesthetic property. Pramocaine decreases the permeability of the neuronal membrane to sodium ions by reversibly binding to and inhibiting voltage-gated sodium channels. This results in stabilization of the membrane and, thereby inhibiting the ionic fluxes required for membrane depolarization, hence resulting in the failure to initiate a propagated action potential and subsequent conduction blockade.

See also: this compound Hydrochloride (active moiety of); Hydrocortisone; this compound (component of).

作用机制

Target of Action

Pramocaine, also known as Pramoxine or this compound HCl, is a topical anesthetic and antipruritic agent . The primary target of Pramocaine is the voltage-gated sodium channels on neurons . These channels play a crucial role in the propagation of action potentials, which are essential for nerve impulse transmission .

Mode of Action

Pramocaine acts by reversibly binding to and inhibiting the voltage-gated sodium channels on neurons . This action decreases sodium permeability into the cell, stabilizing the neuronal membrane . As a result, it prevents the ionic fluctuations needed for neuron membrane depolarization and stops any action potential propagation .

Biochemical Pathways

The primary biochemical pathway affected by Pramocaine involves the inhibition of sodium ion influx through voltage-gated sodium channels . By blocking these channels, Pramocaine disrupts the initiation and conduction of nerve impulses, leading to a decrease in neuronal excitability . The downstream effects of this action primarily involve the temporary relief of pain and itching associated with various skin and anorectal conditions .

Result of Action

The molecular and cellular effects of Pramocaine’s action primarily involve the numbing of the local area where it is applied . By inhibiting neuronal activity, Pramocaine provides temporary relief from pain, itching, burning, and discomfort associated with minor skin irritations and anorectal disorders .

生化分析

Biochemical Properties

Pramocaine works by preventing ionic fluctuations needed for neuron membrane depolarization and action potential propagation . It reversibly binds and inhibits voltage-gated sodium channels on neurons, decreasing sodium permeability into the cell . This interaction stabilizes the membrane and prevents ionic fluctuations needed for depolarization, stopping any action potential propagation .

Cellular Effects

Pramocaine temporarily relieves pain, pruritis, burning, and discomfort associated with minor lip and skin irritations and hemorrhoids by inhibiting voltage-gated sodium channels on neurons . By decreasing sodium permeability into the cell, it stabilizes the membrane and prevents ionic fluctuations needed for depolarization, stopping any action potential propagation .

Molecular Mechanism

The molecular mechanism of Pramocaine involves its reversible binding and inhibition of voltage-gated sodium channels on neurons . This decreases sodium permeability into the cell, stabilizing the membrane and preventing ionic fluctuations needed for depolarization, thereby stopping any action potential propagation .

生物活性

Pramoxine, a topical anesthetic, is widely recognized for its efficacy in alleviating pain and itching associated with various dermatological conditions. Its biological activity primarily revolves around its ability to block nerve conduction, providing relief from pruritus and other nociceptive sensations. This article delves into the mechanisms of action, clinical efficacy, and research findings surrounding this compound, supported by data tables and case studies.

This compound functions as a local anesthetic by inhibiting the transmission of nerve impulses in the skin. It specifically targets small unmyelinated C fibers that are involved in transmitting pain and itch sensations. By blocking sodium channels in these nerve fibers, this compound effectively reduces the perception of itch and pain.

Key Mechanisms:

- Sodium Channel Blockade : this compound inhibits voltage-gated sodium channels, preventing action potentials in nociceptive neurons.

- Antinociceptive Properties : It has been shown to elicit dose-dependent antinociception in animal models, demonstrating its potential as a therapeutic agent for pain management .

Clinical Efficacy

Numerous studies have evaluated the effectiveness of this compound in various formulations for treating pruritus and other skin conditions. Below is a summary of key clinical findings:

Efficacy Studies

Case Studies

- Chronic Pruritus Management : A monocentric study demonstrated that a moisturizing cream containing this compound significantly decreased itch scores within minutes of application, highlighting its rapid onset of action .

- Atopic Dermatitis : In a controlled trial, patients applying this compound cream reported substantial relief from itching associated with atopic dermatitis, reinforcing its role as an effective antipruritic agent .

Safety Profile

This compound is generally well-tolerated with minimal side effects reported in clinical trials. In studies involving hundreds of participants, adverse events were rare, underscoring its safety as a topical treatment option.

Notable Safety Findings:

科学研究应用

Dermatology

Pramoxine is primarily utilized in dermatology for the treatment of pruritus associated with conditions such as atopic dermatitis, uremic pruritus, and other itchy dermatoses.

- Topical Formulations : this compound is available in various formulations, including creams, lotions, and foams. A study involving 200 patients with different itchy dermatoses demonstrated that a cream formulation was more effective than gel formulations, achieving a 57% success rate in itch control .

- Combination Therapies : Combining this compound with ceramides or hydrocortisone has shown significant improvements in itch intensity. For instance, a ceramide-containing lotion with 1% this compound provided rapid relief (24.6% reduction in itch severity after 2 minutes) and sustained effects over 8 hours .

| Formulation | Efficacy | Duration of Relief |

|---|---|---|

| Ceramide + this compound Cream | 24.6% reduction (2 min) | 8 hours |

| Hydrocortisone + this compound | 31.74% reduction (1 day) | Effective after 1 day |

Pain Management

This compound is also indicated for pain relief in various surgical settings:

- Post-Surgical Pain : In obstetrics, this compound is used for pain relief following episiotomy procedures. Its application in foam formulations has been noted to improve patient comfort post-delivery .

- Chronic Pain Conditions : A pilot study assessed the efficacy of a lotion containing hydrocortisone acetate and this compound for managing pruritus in hemodialysis patients. Results indicated significant reductions in itch severity after just one day of treatment .

Pediatric Applications

This compound has been utilized safely in pediatric populations for treating conditions like diaper rash and other inflammatory skin disorders due to its favorable safety profile .

Study on Chronic Pruritus

A recent monocentric study evaluated the effect of a moisturizing cream containing this compound on chronic pruritus. The results showed a significant decrease in mean itch scores among participants, highlighting its effectiveness as a topical treatment option .

Efficacy Comparison Study

In another study comparing the efficacy of 1% this compound hydrochloride lotion to hydrocortisone cream, both treatments resulted in notable reductions in itch intensity. However, the combination therapy exhibited faster onset and greater overall satisfaction among patients .

Safety Profile

This compound is generally well-tolerated; however, there have been rare reports of allergic contact dermatitis. In a study involving 232 patients, only 3% experienced adverse reactions . Continuous usage has been shown to maintain efficacy without significant side effects.

属性

IUPAC Name |

4-[3-(4-butoxyphenoxy)propyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18/h5-8H,2-4,9-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKXQSGTHWVTAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

637-58-1 (hydrochloride) | |

| Record name | Pramocaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8040692 | |

| Record name | Pramocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Pramocaine reversibly binds and inhibits voltage gated sodium channels on neurons decreasing sodium permeability into the cell. This stabilizes the membrane and prevents ionic fluctuations needed for depolarization stopping any action potential propagation. | |

| Record name | Pramocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

140-65-8 | |

| Record name | Pramoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pramocaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pramocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pramocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pramocaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAMOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/068X84E056 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does pramoxine hydrochloride exert its anesthetic effect?

A1: this compound hydrochloride functions as a local anesthetic by reversibly binding to voltage-gated sodium channels on neuronal membranes. [] This interaction blocks the influx of sodium ions, which is crucial for membrane depolarization and the generation of action potentials. [] By inhibiting nerve impulse propagation, this compound hydrochloride effectively blocks pain signals from reaching the brain.

Q2: What is the molecular formula and weight of this compound hydrochloride?

A2: The molecular formula of this compound hydrochloride is C17H27NO3 · HCl, and its molecular weight is 329.87 g/mol. []

Q3: Is there any spectroscopic data available for this compound hydrochloride?

A3: While the provided research does not delve into detailed spectroscopic characterization, high-pressure liquid chromatography (HPLC) is a commonly employed method for analyzing this compound hydrochloride in various formulations. [, ] Different HPLC methods utilize various mobile phases and detectors to achieve optimal separation and detection. [, , , , ]

Q4: What is the stability of this compound hydrochloride in different formulations?

A4: Studies have investigated this compound hydrochloride incorporated into various topical formulations, including lotions, creams, and aerosol foams. [, , , , , ] Research suggests that this compound hydrochloride demonstrates good stability in these formulations, particularly when combined with other active ingredients like hydrocortisone. [, , , , , , ]

Q5: Are there any specific formulation challenges associated with this compound hydrochloride?

A5: Due to its lipophilic nature, formulating this compound hydrochloride for optimal delivery can be challenging. Researchers have explored nanostructured lipid carriers (NLCs) as a potential solution to enhance drug loading, stability, and skin retention time. []

Q6: What are the primary clinical applications of this compound hydrochloride?

A6: this compound hydrochloride is primarily used topically to alleviate itching and pain associated with various skin conditions, including atopic dermatitis, insect bites, and hemorrhoids. [, , , , , ]

Q7: How does this compound hydrochloride compare to hydrocortisone in treating pruritus?

A7: A study comparing a ceramide-containing cream with 1% this compound hydrochloride to a 1% hydrocortisone cream found comparable itch relief over an 8-hour period after a single application. [] This suggests that this compound hydrochloride can be as effective as hydrocortisone in providing short-term relief from itching.

Q8: Has this compound hydrochloride demonstrated efficacy in treating uremic pruritus?

A8: Yes, a randomized, double-blind, controlled trial demonstrated that a this compound-based anti-itch lotion was more effective than a control lotion in reducing itch intensity in adult hemodialysis patients suffering from uremic pruritus. [] Patients using the this compound lotion experienced a 61% decrease in itch intensity compared to a 12% reduction in the control group. []

Q9: Are there any known drug interactions associated with this compound hydrochloride?

A9: While specific drug interactions are not extensively documented, caution should be exercised when using this compound hydrochloride concurrently with other topical agents, as this may increase the risk of skin irritation or allergic reactions.

Q10: Has any resistance to this compound hydrochloride been reported?

A10: There are no documented cases of resistance developing to this compound hydrochloride.

Q11: What analytical techniques are employed for the quantification of this compound hydrochloride?

A13: High-pressure liquid chromatography (HPLC) is the primary analytical technique used to quantify this compound hydrochloride in pharmaceutical formulations and biological samples. [, , , , ] Gas chromatography with atomic emission detection (GC-AED) has also been explored for this purpose. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。